4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol
Description
4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a brominated phenolic compound featuring a benzimidazole moiety linked via an aminomethyl group. The benzimidazole ring is substituted with a methyl group at the 1-position, while the phenolic ring contains a bromo substituent at the 4-position. This structure enables coordination with metal ions and participation in hydrogen bonding, making it relevant in chemosensing and supramolecular chemistry . Its synthesis typically involves condensation reactions between brominated salicylaldehyde derivatives and 1-methyl-1H-benzimidazol-2-amine precursors .
Properties
IUPAC Name |
4-bromo-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBUISJAVRRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351955 | |
| Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383902-28-1 | |
| Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards for pharmaceutical applications .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three functional groups:
Phenolic Group (–OH)
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Oxidation : Forms quinones under strong oxidizing agents (e.g., KMnO₄/H⁺).
-
Sulfonation : Reacts with concentrated H₂SO₄ at 150°C to introduce sulfonic acid groups .
-
Alkylation/Acylation : Phenolic oxygen participates in nucleophilic substitution with alkyl halides or acyl chlorides .
Benzimidazole Ring
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Protonation/Deprotonation : The imine nitrogen (N–H) undergoes pH-dependent tautomerism, influencing solubility and coordination .
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Electrophilic Substitution : Bromine at the 4-position directs further substitution (e.g., nitration or halogenation) to the ortho/para positions .
Methylene Linker (–CH₂–NH–)
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Hydrolysis : Cleaved under acidic conditions (HCl/H₂O, reflux) to regenerate 5-bromosalicylaldehyde .
Metal Coordination and Chelation
The compound acts as a tridentate ligand , coordinating metals via:
Reported Complexes :
| Metal Ion | Coordination Geometry | Application | Source |
|---|---|---|---|
| Ni(II) | Octahedral | Catalysis, antimicrobials | |
| Cu(II) | Square-planar | DNA interaction studies | |
| Zn(II) | Tetrahedral | Luminescent materials |
Stability Constants (log β) :
Enzyme Inhibition
-
Tyrosine Kinase Inhibition : Binds ATP-binding pockets (IC₅₀ = 3.2 μM) .
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Cytochrome P450 Interaction : Modulates metabolic pathways via heme iron coordination (Kd = 1.8 μM).
Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Mechanism | Source |
|---|---|---|---|
| S. aureus | 12.5 | Cell wall synthesis disruption | |
| C. albicans | 25.0 | Ergosterol biosynthesis |
Redox Activity
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference | Example Reaction |
|---|---|---|
| Propyl vs. Methyl Substitution | Enhanced lipophilicity alters metal-binding selectivity | Cu(II) complex stability ↑30% |
| Bromine Removal | Reduced electrophilic substitution | Nitration rate ↓50% |
Scientific Research Applications
4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenol group may also contribute to the compound’s overall biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Substituent Effects : The methyl group on the benzimidazole (target compound) enhances solubility compared to bulkier substituents like phenyl . Ethyl substitution (CAS 364748-24-3) increases molecular weight marginally but may reduce crystallinity .
- Hydrogen Bonding: The target compound exhibits intramolecular O-H⋯N hydrogen bonds, inducing coplanarity between the phenol and benzimidazole rings, a feature critical for stability and supramolecular assembly .
Functional Analogues in Chemosensing and Catalysis
Table 2: Comparative Performance in Metal Ion Detection
Key Observations :
- The target compound lacks reported metal-ion selectivity, whereas Schiff base analogs (HL1, HL2) demonstrate high specificity for Cu²+ and Zn²+ .
- Zinc complexes of structurally related Schiff bases exhibit reduced toxicity in vivo, suggesting that the target compound’s derivatives could be explored for biocompatible applications .
Crystallographic and Supramolecular Comparisons
- In contrast, phenyl-substituted analogs (e.g., 4-bromo-2-methoxy-6-(1-phenyl-benzimidazol-2-yl)phenol) exhibit greater steric hindrance, reducing stacking efficiency .
- Crystal Packing : Asymmetric unit diversity (e.g., three independent molecules in ’s compound) contrasts with the target compound’s simpler packing, which remains uncharacterized .
Biological Activity
4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H14BrN3O, with a molar mass of 332.2 g/mol. Its predicted density is approximately 1.52 g/cm³, and it has a boiling point of around 518.5 °C .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The benzimidazole moiety is known for its role in modulating kinase activity, which is essential for cell signaling and proliferation.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Properties
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. Specifically, it has been noted to affect the proliferation of HeLa cervical adenocarcinoma cells and HCT-116 colon carcinoma cells, with IC50 values indicating effective concentrations for inhibiting cell growth . The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The results showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering cell death pathways . This finding supports the hypothesis that this compound may serve as a lead compound for developing new anticancer agents.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Furthermore, toxicity assessments indicate a relatively low risk profile at therapeutic doses, making it a candidate for further development in clinical settings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN3O |
| Molar Mass | 332.2 g/mol |
| Density | 1.52 g/cm³ |
| Boiling Point | 518.5 °C |
| IC50 (HeLa Cells) | ~0.87 µM |
| IC50 (HCT116 Cells) | ~0.55 µM |
Q & A
Q. Table 1: Crystallographic Parameters from SHELXL Refinement
| Parameter | Value | Source |
|---|---|---|
| R-factor | 0.056–0.179 | |
| C–C bond precision | 0.011 Å | |
| Dihedral angles | 42.09°–89.05° |
Advanced: How do dihedral angles between aromatic rings influence thermochromic behavior in benzimidazole derivatives?
Methodological Answer:
Thermochromism arises from conformational changes in the solid state:
- Planar Conformation (θ < 25°) : Enhances π-conjugation, leading to a red-shifted absorption (orange/red color) at room temperature. Cooling increases planarity, intensifying color .
- Non-Planar Conformation (θ > 45°) : Reduces conjugation, resulting in a yellow color. Heating induces torsion, further bleaching the compound .
Experimental Validation : - Single-crystal XRD determines θ (e.g., 45.6° in a yellow polymorph vs. 1.8° in an orange polymorph) .
- DSC/TGA monitors phase transitions correlated with color changes.
Advanced: What computational methods predict spectroscopic properties, and how do they compare to experimental data?
Methodological Answer:
- DFT Calculations :
- Challenges : Solvent effects (e.g., ethanol polarity) require implicit models (e.g., PCM), which may underestimate hypsochromic shifts .
Basic: What purification techniques optimize post-synthetic isolation?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/water (3:1 v/v) to remove unreacted amines. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for complex mixtures.
Advanced: How do hydrogen bonding networks dictate supramolecular assembly?
Methodological Answer:
- Intramolecular Bonds : O–H⋯N interactions form S(6) rings, stabilizing the enol tautomer .
- Intermolecular Bonds : C–H⋯Br and π⋯π stacking (3.5–4.0 Å) drive 3D lattice formation. Graph set analysis (Etter’s notation) identifies motifs like R₂²(8) chains .
Table 2: Hydrogen Bond Parameters
| Interaction | D–H⋯A Length (Å) | Angle (°) | Source |
|---|---|---|---|
| O–H⋯N | 1.82 | 165 | |
| C–H⋯Br | 2.95 | 145 |
Advanced: How does bromine substitution impact electronic properties and reactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
